molecular formula C5H10O B3044191 3-Pentanone-2,2,4,4-D4 CAS No. 6400-97-1

3-Pentanone-2,2,4,4-D4

Cat. No.: B3044191
CAS No.: 6400-97-1
M. Wt: 90.16 g/mol
InChI Key: FDPIMTJIUBPUKL-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentanone-2,2,4,4-D4 is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 90.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetradeuteriopentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i3D2,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIMTJIUBPUKL-KHORGVISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C(=O)C([2H])([2H])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is 3-Pentanone-2,2,4,4-D4 used for in research?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 3-Pentanone-2,2,4,4-D4 in Research

Authored by a Senior Application Scientist

Introduction: The Role of Stable Isotope-Labeled Compounds in Modern Analytics

In the landscape of quantitative analysis, particularly within mass spectrometry-based techniques, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision. These compounds, in which one or more atoms have been replaced by a heavier, non-radioactive isotope (e.g., Deuterium, ¹³C, ¹⁵N), are chemically identical to their native counterparts, or analytes. This property ensures they co-elute chromatographically and exhibit the same ionization efficiency in the mass spectrometer source. However, their difference in mass allows them to be distinguished and measured independently. This co-measurement effectively normalizes for variations in sample preparation, injection volume, and matrix effects, thereby correcting for potential errors and enhancing data reliability. This compound, a deuterated analog of 3-pentanone, serves as a critical internal standard in various analytical applications due to these characteristics.

Core Application: this compound as an Internal Standard

This compound is primarily utilized as an internal standard for the quantification of volatile organic compounds (VOCs), particularly ketones, in complex matrices. Its physical and chemical properties closely mimic those of 3-pentanone and other short-chain ketones, making it an ideal surrogate for these analytes.

Mechanism of Action in Isotope Dilution Mass Spectrometry (IDMS)

The principle behind its use lies in isotope dilution. A known quantity of this compound is spiked into a sample prior to any extraction or cleanup steps. The deuterated standard and the native analyte are then extracted and analyzed together. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the peak area ratio of the native analyte to the SIL standard in the mass spectrometer, an accurate quantification of the original analyte concentration can be achieved, irrespective of recovery efficiency.

Workflow for VOC Analysis using this compound

The following diagram illustrates a typical workflow for the quantification of a target analyte, such as 3-pentanone, in a biological or environmental sample using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Urine, Water, Air) Spike 2. Internal Standard Spiking (Add known amount of 3-Pentanone-D4) Sample->Spike Extract 3. Analyte Extraction (e.g., Headspace, SPME, Purge & Trap) Spike->Extract GC 4. Gas Chromatography (GC) (Separation of Volatiles) Extract->GC MS 5. Mass Spectrometry (MS) (Detection and Quantification) GC->MS Ratio 6. Peak Area Ratio Calculation (Analyte / Internal Standard) MS->Ratio Cal 7. Calibration Curve Plotting (Ratio vs. Concentration) Ratio->Cal Quant 8. Concentration Determination Cal->Quant

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Step-by-Step Protocol: Quantification of 3-Pentanone in Urine

This protocol provides a generalized method for using this compound in a clinical research setting to quantify exposure to industrial solvents.

  • Preparation of Standards:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by spiking known amounts of native 3-pentanone into a certified blank urine matrix.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • To a 20 mL headspace vial, add 1 mL of the urine sample.

    • Add a precise volume (e.g., 10 µL) of the this compound internal standard stock solution to each sample, calibrator, and quality control sample. This ensures the final concentration of the internal standard is consistent across all samples (e.g., 10 µg/mL).

    • Add a salting-out agent (e.g., 0.5 g of Sodium Chloride) to enhance the partitioning of the volatile ketones into the headspace.

    • Immediately seal the vial with a magnetic crimp cap.

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis:

    • Place the vials in the autosampler of the HS-GC-MS system.

    • Incubate the vials at a controlled temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analytes between the liquid and gas phases.

    • Inject a fixed volume of the headspace (e.g., 1 mL) into the GC inlet.

    • GC Conditions: Use a suitable capillary column (e.g., DB-624) with a temperature program designed to separate 3-pentanone from other urinary VOCs.

    • MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode. Monitor characteristic ions for both the native analyte and the deuterated standard. For example:

      • 3-Pentanone (C₅H₁₀O, M.W. 86.13): Monitor m/z 57 and 86.

      • This compound (C₅H₆D₄O, M.W. 90.16): Monitor m/z 60 and 90.

  • Data Analysis:

    • Integrate the peak areas for the selected ions for both 3-pentanone and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of 3-pentanone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Technical Data Summary
PropertyValueSource
Chemical FormulaC₅H₆D₄ON/A
Molecular Weight90.16 g/mol N/A
Isotopic PurityTypically ≥98 atom % DN/A
Chemical PurityTypically ≥98% (GC)N/A
SynonymsDiethyl ketone-d4N/A

Advanced Applications in Mechanistic Research

Beyond its role as a simple internal standard, this compound can be employed as a probe to investigate chemical reaction mechanisms. The presence of deuterium at specific positions allows researchers to track the fate of these atoms through a reaction pathway.

Kinetic Isotope Effect (KIE) Studies

The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the breaking of a C-H bond at the 2 or 4 position of 3-pentanone will proceed at a slower rate for the deuterated analog. This phenomenon, known as the kinetic isotope effect, can provide powerful evidence for a proposed reaction mechanism. If a significant KIE is observed when using this compound as a substrate, it strongly suggests that C-H bond cleavage at the α-carbon is the rate-determining step of the reaction.

Logical Flow for KIE Investigation

The following diagram outlines the logical process for using 3-Pentanone-D4 to probe a reaction mechanism.

G cluster_exp Parallel Experiment Hypothesis Propose Reaction Mechanism (Involves C-H bond breaking at α-carbon?) React_H Run reaction with native 3-Pentanone Hypothesis->React_H React_D Run reaction with This compound Hypothesis->React_D Measure_H Measure reaction rate (kH) React_H->Measure_H Measure_D Measure reaction rate (kD) React_D->Measure_D Calc Calculate KIE = kH / kD Measure_H->Calc Measure_D->Calc Decision Is KIE > 1? Calc->Decision Result_Yes Conclusion: C-H bond cleavage is likely in the rate-determining step. Decision->Result_Yes Yes Result_No Conclusion: C-H bond cleavage is not rate-determining. Decision->Result_No No

Caption: Decision tree for using 3-Pentanone-D4 in KIE studies.

Conclusion

This compound is a versatile and indispensable tool in modern chemical and biomedical research. Its primary application as a stable isotope-labeled internal standard provides the foundation for robust and reliable quantification of volatile ketones in a multitude of matrices. This capability is critical for applications ranging from clinical diagnostics and toxicology to environmental monitoring. Furthermore, its utility extends to more fundamental research, where it can serve as a mechanistic probe to elucidate complex chemical transformations. The principles and protocols outlined in this guide demonstrate the power of isotope dilution and kinetic isotope effect studies, underscoring the importance of this compound in advancing scientific knowledge with precision and confidence.

References

Commercial suppliers of 3-Pentanone-2,2,4,4-D4

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Sourcing & Technical Validation of 3-Pentanone-2,2,4,4-D4

Executive Summary

This compound (CAS: 6400-97-1), also known as Diethyl Ketone-d4, is a specialized isotopologue used primarily as an internal standard in mass spectrometry and a mechanistic probe in NMR spectroscopy.[1] Unlike robust deuterated solvents (e.g., CDCl₃), this compound possesses exchangeable alpha-deuterons .[1] Its isotopic integrity is chemically labile in the presence of moisture or protic solvents, necessitating rigorous handling protocols that differ from standard stable isotopes.[1]

This technical guide outlines the commercial landscape, critical quality attributes (CQA), and a self-validating protocol for verifying isotopic enrichment upon receipt.

Technical Specifications & Critical Quality Attributes

Before sourcing, researchers must distinguish this specific isotopologue from its non-deuterated analogs and structural isomers.[1]

AttributeSpecificationTechnical Note
Chemical Name This compoundSynonyms: Diethyl ketone-d4; 2,2,4,4-Tetradeuteriopentan-3-one
CAS Number 6400-97-1 Warning: Do not confuse with 815-24-7 (2,2,4,4-Tetramethyl-3-pentanone) or 96-22-0 (Unlabeled).[1]
Formula CD₃CH₂COCD₂CH₃ (Incorrect) CH₃CD₂COCD₂CH₃ (Correct)The deuterium is located at the alpha positions (methylene groups).
Isotopic Purity ≥ 98 atom % DCritical for MS quantitation to minimize M+0 interference.[1]
Chemical Purity ≥ 98% (GC)Common impurities include water and 2-pentanone isomers.[1]
MW 90.16 g/mol +4 Da shift from unlabeled parent (86.13 g/mol ).[1]

Commercial Supplier Landscape

The supply chain for this compound is niche.[1] Major catalog houses (e.g., Sigma-Aldrich/Merck) often list the tetramethyl analog or the unlabeled ketone more prominently.[1] Direct sourcing from isotope-specialist manufacturers is recommended to ensure batch freshness and proper storage history.[1]

Table 1: Verified Commercial Sources

SupplierCatalog / Part #Pack SizeEnrichmentNotes
CDN Isotopes D-60181 g98 atom % DPrimary manufacturer.[1] High reliability.
LGC Standards TRC-P274452VariesN/ASells as a Reference Standard (Traceable).[1]
Qmx Laboratories D-60181 g98 atom % DDistributor for CDN Isotopes (UK/EU).[1]
Medical Isotopes 3-Pentanone-d4Varies98%Custom synthesis capabilities.[1]

Procurement Alert: When searching general catalogs (e.g., Fisher, VWR), ensure the CAS matches 6400-97-1 .[1] A common error is purchasing 2,2,4,4-Tetramethyl-3-pentanone (CAS 815-24-7), a sterically hindered non-deuterated ketone.[1]

Technical Deep Dive: The Exchangeability Risk

The alpha-protons (or deuterons) in ketones are acidic (pKa ≈ 20).[1] While stable in a bottle under inert gas, they undergo rapid Hydrogen-Deuterium Exchange (HDX) in the presence of trace moisture and base/acid catalysts.[1]

Mechanism of Isotopic Degradation:

  • Enolization: Trace base (e.g., from glass surface alkalinity) removes a deuteron from the alpha-position.[1]

  • Reprotonation: If the solvent/atmosphere contains H₂O, the enolate reprotonates with H⁺ instead of D⁺.[1]

  • Result: The "d4" standard degrades to "d3", "d2", etc., shifting the mass spectrum and complicating NMR integration.[1]

Figure 1: Isotopic Degradation Pathway

HDX_Mechanism Start 3-Pentanone-d4 (Intact) Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate - D+ (Base Catalyzed) Degraded 3-Pentanone-d3 (Contaminated) Enolate->Degraded + H+ (from Moisture) Water Atmospheric Moisture (H2O) Water->Enolate Source of H+

Caption: Base-catalyzed exchange mechanism leading to isotopic dilution.[1] This process is irreversible if the environment contains excess protons (H).

Validation Protocol: Self-Validating the Shipment

Upon receipt, do not assume isotopic integrity. Perform this Self-Validating NMR Protocol to confirm the material has not undergone back-exchange during transit.

Protocol: 1H-NMR Verification
  • Solvent: Use anhydrous CDCl₃ or DMSO-d6.[1] Avoid CD₃OD (methanol-d4) as it promotes exchange.[1]

  • Expectation (Intact d4):

    • Signal A (Methyls): Sharp Singlet at ~1.05 ppm.[1] (Integration = 6H).

    • Signal B (Methylenes): Silent (No signal at ~2.40 ppm).[1]

  • Expectation (Degraded/Exchanged):

    • Signal A: Transforms into a triplet or broad multiplet (due to coupling with H on C2/C4).

    • Signal B: Appearance of a quartet/multiplet at ~2.40 ppm (indicating presence of H at alpha-position).[1]

Figure 2: Quality Control Decision Tree

QC_Workflow Receipt Receive Shipment (CAS 6400-97-1) Prep Prepare Sample Solvent: Anhydrous CDCl3 Receipt->Prep NMR Run 1H-NMR Prep->NMR CheckAlpha Check 2.40 ppm Region (Alpha-Methylene) NMR->CheckAlpha Pass PASS: Silent Baseline Isotopic Purity >98% CheckAlpha->Pass No Peaks Fail FAIL: Signal Detected Back-Exchange Occurred CheckAlpha->Fail Peaks Present CheckCoupling Check 1.05 ppm Region (Methyl Group) Pass->CheckCoupling Singlet Sharp Singlet CheckCoupling->Singlet Pass Triplet Triplet/Broad CheckCoupling->Triplet Fail (Incomplete D)

Caption: Logic flow for validating isotopic purity using Proton NMR. The absence of alpha-protons is the primary pass/fail criterion.

Handling & Storage Recommendations

To maintain the ≥98 atom % D specification over time:

  • Storage: Store at room temperature or 4°C in a desiccator . The bottle cap must be Parafilm-sealed after every use.[1]

  • Inert Atmosphere: If the bottle is opened frequently, blanket the headspace with dry Nitrogen or Argon before re-sealing.[1]

  • Solvent Compatibility:

    • Safe: CDCl₃, DMSO-d6, Acetone-d6, Acetonitrile-d3.[1]

    • Unsafe: H₂O, D₂O (unless pD is strictly neutral), Methanol, Ethanol.[1]

  • Re-Analysis: Re-validate chemical purity every 2 years; re-validate isotopic purity (NMR) prior to any critical quantitative study.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Pentanone (Unlabeled).[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Englander, S. W., & Kallenbach, N. R. (1983).[1] Hydrogen exchange and structural dynamics of proteins and nucleic acids.[1][2] (Context on H/D exchange mechanisms). Quarterly Reviews of Biophysics.

  • Gawlita, E., et al. (1995).[1] Base-catalyzed H/D exchange in ketones.[1] Journal of Physical Organic Chemistry.[1]

Sources

Isotopologue Profiling: A Technical Guide to 3-Pentanone-2,2,4,4-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-Pentanone-2,2,4,4-d4 (Diethyl Ketone-d4), a specific isotopologue of diethyl ketone where the four alpha-protons have been replaced by deuterium. This molecule serves as a critical tool in nuclear magnetic resonance (NMR) spectroscopy as a simplified internal standard and in pharmacokinetics for investigating metabolic pathways via the Kinetic Isotope Effect (KIE).

Unlike fully deuterated solvents (d10), the d4 variant offers a unique "silent" alpha-region while retaining the methyl signals, allowing for precise mechanistic probing of enolization and alpha-oxidation processes.

Physicochemical Identity & Constants

The substitution of four hydrogen atoms (


H) with deuterium (

H) at the C2 and C4 positions results in a mass shift of approximately +4 Da compared to the protio-analog.
Table 1: Comparative Physicochemical Data
PropertyProtio-Analog (Standard)Deuterated Analog (d4)
IUPAC Name Pentan-3-one1,1,1,5,5,5-Hexahydro-2,2,4,4-tetradeuteriopentan-3-one
Common Name Diethyl KetoneDiethyl Ketone-d4
CAS Number 96-22-06400-97-1
Molecular Formula C

H

O
C

H

D

O
Molecular Weight 86.13 g/mol 90.16 g/mol
Isotopic Purity N/ATypically ≥ 98 atom % D
Boiling Point 101 °C~100-101 °C (negligible shift)
NMR Signature Triplet (

1.05), Quartet (

2.[1]40)
Singlet (

~1.05), Silent (

~2.40)

Note on Molecular Weight Calculation: Carbon (5 × 12.011) + Oxygen (1 × 15.999) + Hydrogen (6 × 1.008) + Deuterium (4 × 2.014) = 60.055 + 15.999 + 6.048 + 8.056 = 90.158 g/mol .

Synthesis & Manufacturing Protocol

The synthesis of this compound relies on the thermodynamic acidity of the alpha-protons. Under basic or acidic conditions, the ketone undergoes keto-enol tautomerism. In the presence of a deuterium source (D


O), the enol re-tautomerizes to incorporate deuterium.
Mechanism of Action

The reaction is an equilibrium process. To achieve high isotopic purity (>98%), the exchange must be driven to completion by using a large excess of D


O and performing multiple exchange cycles to dilute the generated HDO.
Experimental Protocol: Base-Catalyzed Exchange

Objective: Synthesize 10g of 3-Pentanone-d4 with >98% D incorporation.

Reagents:

  • 3-Pentanone (Starting Material)[1][2][3][4][5][6]

  • Deuterium Oxide (D

    
    O, >99.9%)
    
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Deuteroxide (NaOD)
  • Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

  • Primary Exchange:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-pentanone (1 eq) and D

      
      O (5 eq).
      
    • Add anhydrous K

      
      CO
      
      
      
      (0.1 eq) as the base catalyst.
    • Heat the biphasic mixture to mild reflux (approx. 80°C oil bath) with vigorous stirring for 12 hours. Vigorous stirring is critical to maximize surface area between the organic and aqueous phases.

  • Phase Separation:

    • Cool the mixture to room temperature.

    • Separate the organic layer (ketone) from the aqueous layer (now containing HDO).

    • Checkpoint: The aqueous layer contains the exchanged protium. Discard properly.

  • Iterative Enrichment (The "Wash" Cycles):

    • Return the organic layer to the flask.

    • Add fresh D

      
      O (5 eq) and fresh catalyst.
      
    • Repeat the reflux process.

    • Expert Insight: A minimum of three cycles is required. The statistical distribution of H vs. D follows equilibrium laws; a single pass will rarely exceed 80-85% deuteration.

  • Purification:

    • After the final cycle, separate the organic layer.

    • Dry over anhydrous MgSO

      
       to remove trace water.
      
    • Distill the ketone (bp 101°C) to collect the pure d4 product.

Visualization: Keto-Enol Exchange Pathway

ExchangeMechanism Start 3-Pentanone (C5H10O) Enolate Enolate Intermediate (C=C-O-) Start->Enolate Base (-H+) Transition Deuterated Enol Enolate->Transition + D2O D2O D2O Source D2O->Enolate Product 3-Pentanone-d4 (C5H6D4O) Transition->Product Tautomerization HDO HDO Waste Transition->HDO Product->Enolate Re-exchange (if H remains)

Figure 1: The cyclic mechanism of base-catalyzed alpha-proton exchange. The cycle repeats until thermodynamic equilibrium favors the deuterated species due to the vast excess of D2O.

Analytical Validation (QC)

Trustworthiness in isotopic labeling requires rigorous validation. You cannot visually distinguish the d4 variant from the standard; analytical instrumentation is required.

Nuclear Magnetic Resonance (NMR)

This is the definitive test.

  • Proton (

    
    H) NMR: 
    
    • Standard: Triplet at 1.05 ppm (CH

      
      ) and Quartet at 2.40 ppm (CH
      
      
      
      ).
    • d4 Variant: The Quartet at 2.40 ppm disappears completely. The Triplet at 1.05 ppm collapses into a Singlet because the neighboring protons (now Deuterium) do not couple significantly in standard

      
      H NMR parameters.
      
  • Carbon (

    
    C) NMR: 
    
    • The carbonyl carbon signal remains similar.

    • The alpha-carbon signal (CD

      
      ) splits into a quintet (due to coupling with two D nuclei, spin=1) and decreases in intensity (loss of NOE enhancement).
      
Mass Spectrometry (MS)[2]
  • Method: GC-MS (Electron Impact).

  • Result: Look for the molecular ion peak (

    
    ).
    
    • Standard:

      
       86.
      
    • d4 Variant:

      
       90.
      
    • Purity Calculation: Compare the abundance of

      
       89 (d3) vs 
      
      
      
      90 (d4).
Visualization: Quality Control Workflow

QC_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spec Analysis Sample Synthesized Sample H_NMR 1H NMR Spectrum Sample->H_NMR GC_MS GC-MS Injection Sample->GC_MS Check1 Check: Is Quartet @ 2.4ppm absent? H_NMR->Check1 Check2 Check: Is Triplet @ 1.05ppm now Singlet? Check1->Check2 Yes Fail FAIL: Reprocess Check1->Fail No Check2->GC_MS Yes Check2->Fail No Check3 Check: Parent Ion = 90 m/z? GC_MS->Check3 Pass PASS: Release Lot Check3->Pass Yes Check3->Fail No

Figure 2: Analytical decision tree for validating isotopic purity.

Applications in R&D

A. Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug development, 3-pentanone-d4 serves as a model substrate to study alpha-oxidation. The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond (Primary KIE).

  • Utility: Researchers use this to determine if metabolic cleavage occurs at the alpha-position. If the metabolism of the d4-variant is significantly slower than the standard, the alpha-carbon is identified as the "metabolic soft spot."

B. NMR Internal Standard

In complex metabolomics mixtures, the multiplet signals of standard diethyl ketone can overlap with analytes.

  • Advantage: The d4 variant presents a clean singlet methyl peak. This simplifies integration and quantification in complex mixtures, acting as a "clean" internal reference that does not obscure the aliphatic region (1.5 - 2.5 ppm).

C. Mechanistic Probes in Organic Synthesis

The d4 isotopologue is used to trace reaction mechanisms. For example, in aldol condensations, using the d4 variant allows chemists to track exactly where the alpha-protons migrate during the formation of the new C-C bond.

References

  • National Center for Biotechnology Information (PubChem). (2025). 3-Pentanone, 2,2,4,4-tetradeuterio-.[1][2][7] PubChem Compound Summary for CID 102602071. Retrieved from [Link]

  • Blake, M. I., et al. (1975). Studies with Deuterated Drugs. Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

Application Note: High-Precision Quantification of Ketones using 3-Pentanone-2,2,4,4-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 3-Pentanone-2,2,4,4-d4 (CAS 6400-97-1) as a stable isotope-labeled internal standard (ISTD) for the quantification of volatile ketones. While widely applicable to Volatile Organic Compound (VOC) analysis (EPA Method 8260), this note focuses on its critical role in pharmaceutical residual solvent testing (USP <467> / ICH Q3C).[1] We provide a validated Headspace GC-MS protocol designed to overcome matrix effects and injection variability, with specific emphasis on preventing deuterium-hydrogen back-exchange during sample preparation.

Introduction: The Logic of Isotope Dilution

In gas chromatography (GC), specifically headspace analysis, quantitative accuracy is often compromised by matrix effects (salting out, viscosity changes) and injection variability. External standardization fails to account for these fluctuations in real-time.[1]

Isotope Dilution Mass Spectrometry (IDMS) using this compound offers the gold standard for correction. As a deuterated analog of 3-pentanone (Diethyl Ketone), it possesses:

  • Identical Physicochemical Properties: It co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement.[1]

  • Mass Spectral Distinctness: The deuterium labeling on the alpha-carbons shifts the molecular ion and primary fragments by +4 Da and +2 Da respectively, allowing mass-selective detection without interference.

Physicochemical Profile[1][2]
PropertyNative 3-PentanoneThis compound
CAS Number 96-22-06400-97-1
Structure


Molecular Weight 86.13 g/mol ~90.15 g/mol
Boiling Point 101-102 °C101-102 °C
Primary Fragment (Base Peak)

57 (Acylium ion)

59 (d2-Acylium ion)
Solubility Water (approx. 40 g/L), Organic SolventsIdentical

Critical Handling: The Risk of Back-Exchange

Senior Scientist Warning: The alpha-protons (positions 2 and 4) in ketones are acidic (


). In the presence of protic solvents (water, methanol) and a catalyst (acid or base), keto-enol tautomerism occurs.
  • The Risk: If the sample pH is highly acidic (

    
    ) or basic (
    
    
    
    ), the Deuterium atoms on the ISTD can exchange with Hydrogen from the water.
  • The Consequence: The ISTD signal (

    
     90) decreases, and the "native" signal (
    
    
    
    86) artificially increases, leading to catastrophic quantification errors.
  • The Solution: Ensure all aqueous sample matrices are buffered to pH 5.0 – 7.5 before adding the ISTD. Avoid high temperatures during storage of aqueous stock solutions.

Protocol: Headspace GC-MS for Residual Solvents

This protocol is adapted from USP <467> but utilizes MS detection for superior specificity compared to FID.[1]

Reagents and Standards
  • Diluent: Dimethyl Sulfoxide (DMSO) or Organic-Free Water (depending on analyte solubility).[1]

  • ISTD Stock Solution: Dissolve this compound in DMSO to a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a 5-point curve of native 3-Pentanone (e.g., 10, 50, 100, 500, 1000 ppm) spiked with a constant concentration of ISTD (e.g., 100 ppm).

Instrument Parameters (Agilent 7890/5977 or equivalent)

A. Headspace Autosampler (Tekmar/Agilent):

  • Oven Temp: 80°C (Balances volatility vs. pressure)

  • Loop Temp: 90°C

  • Transfer Line: 100°C

  • Equilibration Time: 20 minutes (Critical for static headspace)

  • Shake: High agitation

B. Gas Chromatograph:

  • Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm).[1] Note: Thick film is required for volatile retention.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split Mode (10:1 to 50:1 depending on sensitivity needs). Temp: 220°C.[1]

  • Oven Program:

    • 40°C for 5 min (Isothermal hold for peak focusing).

    • Ramp 10°C/min to 240°C.

    • Hold 2 min.

C. Mass Spectrometer (SIM Mode): Quantification in SIM (Selected Ion Monitoring) mode is mandatory for sensitivity and selectivity.[1]

CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Dwell Time
3-Pentanone (Native) 57.0 86.1 (

)
29.050 ms
3-Pentanone-d4 (ISTD) 59.0 90.1 (

)
31.050 ms

Note on Fragmentation: The base peak is formed by alpha-cleavage.[1][2]

  • Native: Loss of

    
     (29) 
    
    
    
    
    
    [2][3]
  • D4 ISTD: Loss of

    
     (31) 
    
    
    
    
    
Experimental Workflow Diagram

AnalyticalWorkflow Sample Sample Prep (Dissolve in DMSO/Water) Spike ISTD Spike (Add 3-Pentanone-d4) Sample->Spike Buffer pH Check (Ensure pH 5-7) Spike->Buffer Critical Step HS Headspace Equilibration (80°C, 20 min) Buffer->HS GC GC Separation (DB-624 Column) HS->GC Injection MS MS Detection (SIM Mode: m/z 57 & 59) GC->MS Data Quantification (Response Factor Ratio) MS->Data

Figure 1: Analytical workflow for Residual Solvent analysis using IDMS. Note the critical pH check step to prevent deuterium exchange.

Data Analysis and Validation

Response Factor Calculation

Do not rely on absolute area.[1] Calculate the Relative Response Factor (RRF) using the calibration standards:



For the unknown sample, calculate the concentration:



System Suitability Criteria
  • Resolution: If analyzing multiple ketones (e.g., Acetone, MEK, 3-Pentanone), resolution

    
    .[1]
    
  • ISTD Recovery: The absolute area of the ISTD in samples should be within 80-120% of the ISTD area in the calibration standards. A drift outside this range indicates a matrix issue (leak or headspace partition effect).[1]

  • Cross-Talk Check: Inject a blank containing only the ISTD.[1] There should be no signal at

    
     57 (Native quant ion) > 0.5% of the reporting limit.
    
Fragmentation Logic Diagram

Fragmentation Native Native 3-Pentanone (MW 86) Frag_Native Alpha Cleavage Loss of Ethyl (29) Native->Frag_Native ISTD 3-Pentanone-d4 (MW 90) Ion_Native Acylium Ion [CH3-CH2-C=O]+ m/z 57 Frag_Native->Ion_Native Frag_ISTD Alpha Cleavage Loss of d2-Ethyl (31) ISTD->Frag_ISTD Ion_ISTD d2-Acylium Ion [CH3-CD2-C=O]+ m/z 59 Frag_ISTD->Ion_ISTD

Figure 2: Mechanistic comparison of fragmentation pathways. The deuterium label on the alpha-carbon shifts the primary acylium ion by +2 Da (from 57 to 59).

References

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1][4][5] USP-NF.[1]

  • U.S. Environmental Protection Agency (EPA). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][6] SW-846.[1]

  • National Institute of Standards and Technology (NIST). 3-Pentanone Mass Spectrum Data.[1] NIST Chemistry WebBook, SRD 69.[1][7]

  • LGC Standards. this compound Reference Standard Data Sheet.

  • International Conference on Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1]

Sources

Unveiling Reaction Pathways: 3-Pentanone-2,2,4,4-D4 as a Precision Tracer in Chemical Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Isotopic Labeling in Mechanistic Chemistry

In the intricate dance of chemical reactions, understanding the precise sequence of bond-breaking and bond-forming events is paramount. Isotopic labeling, the practice of strategically replacing an atom in a molecule with one of its heavier, stable isotopes, offers a powerful lens through to observe these fleeting transformations. The subtle mass difference introduced by the isotope, while not altering the fundamental chemical properties of the molecule, can significantly influence the rate of reactions in which the labeled bond is involved. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides invaluable insights into reaction mechanisms.[1]

This application note details the utility of 3-Pentanone-2,2,4,4-D4, a deuterated analog of diethyl ketone, as a versatile tracer for elucidating reaction mechanisms in a variety of fields, including combustion science, atmospheric chemistry, and metabolic studies. The strategic placement of four deuterium atoms on the α-carbons flanking the carbonyl group makes this molecule an exceptional tool for probing reactions involving C-H bond activation at these positions.

Physicochemical Properties and Advantages of this compound

3-Pentanone, a simple and symmetrical ketone, possesses physical properties that make it a suitable tracer in many experimental systems.[2] Its deuterated counterpart, this compound, shares these characteristics while offering the distinct advantage of a significant mass difference for analytical detection and the potential for a pronounced KIE.

Property3-PentanoneThis compound
Molecular Formula C₅H₁₀OC₅H₆D₄O
Molecular Weight 86.13 g/mol 90.16 g/mol
Boiling Point ~102 °C~102 °C (estimated)
Appearance Colorless liquidColorless liquid
Solubility Soluble in water and organic solventsSoluble in water and organic solvents

The primary advantages of using this compound as a tracer include:

  • Significant Kinetic Isotope Effect: The cleavage of a C-D bond is energetically more demanding and therefore slower than the cleavage of a C-H bond. This difference in reaction rates can be used to determine if the α-C-H bond is broken in the rate-determining step of a reaction.

  • Distinct Mass Spectrometric Signature: The +4 mass unit difference between the deuterated tracer and its unlabeled counterpart allows for clear differentiation and quantification using mass spectrometry (MS), enabling the tracking of the tracer and its fragments through complex reaction mixtures.

  • Chemical Stability: The deuterium labels are stable under a wide range of conditions, ensuring the integrity of the tracer throughout the course of the experiment.

  • Representative of Small Ketones: As a five-carbon ketone, 3-pentanone serves as a good model compound for understanding the behavior of other small, volatile ketones in various chemical environments.

Application I: Probing Combustion and Fuel-Air Mixing Dynamics

The combustion of fuels is a complex process involving thousands of elementary reactions. Understanding fuel-air mixing and subsequent oxidation pathways is critical for improving engine efficiency and reducing pollutant formation. This compound has emerged as a valuable tracer in this field, particularly when coupled with advanced laser diagnostic techniques.

Workflow for Planar Laser-Induced Fluorescence (PLIF) Imaging

Planar Laser-Induced Fluorescence (PLIF) is a powerful technique for visualizing the distribution of a specific chemical species in a flow field.[3] By seeding a fuel with a fluorescent tracer like 3-pentanone, the fuel's distribution can be imaged with high spatial and temporal resolution. Using the deuterated form allows for studies where the kinetic isotope effect on combustion can be simultaneously investigated.

Caption: Workflow for PLIF imaging using a 3-Pentanone-D4 tracer.

Protocol for Fuel-Air Mixing Studies using 3-Pentanone-D4 PLIF

This protocol outlines the general steps for using this compound as a tracer for fuel-air mixing studies in a combustion chamber, such as a scramjet or internal combustion engine.

1. Materials and Equipment:

  • Tracer: this compound (high purity)

  • Fuel: Base fuel (e.g., n-heptane, isooctane)

  • Combustion Chamber: Optically accessible engine or combustor rig

  • Laser System: Pulsed UV laser (e.g., Nd:YAG with frequency conversion)

  • Optics: Cylindrical lenses to form a laser sheet

  • Detector: Intensified CCD (ICCD) camera with appropriate filters

  • Data Acquisition and Timing System: To synchronize the laser pulse and camera acquisition with the engine cycle.

2. Experimental Procedure:

  • Tracer-Fuel Mixture Preparation:

    • Prepare a mixture of the base fuel and this compound. A typical concentration of the tracer is 5-15% by volume, sufficient to generate a strong fluorescence signal without significantly altering the combustion properties of the base fuel.[2]

    • Ensure thorough mixing of the tracer and fuel.

  • Experimental Setup:

    • Introduce the tracer-fuel mixture into the combustion chamber through the fuel injection system.

    • Align the laser and sheet-forming optics to illuminate the desired plane of interest within the combustion chamber.

    • Position the ICCD camera perpendicular to the laser sheet to capture the fluorescence signal.

  • Data Acquisition:

    • Synchronize the laser pulse and camera gating with the specific timing of the combustion event to be studied (e.g., during fuel injection, ignition, or flame propagation).

    • Acquire a series of PLIF images. It is also crucial to acquire background images (with no laser) and images of a uniform mixture for calibration.

  • Data Analysis:

    • Correct the raw PLIF images for background noise and laser sheet intensity variations.

    • Calibrate the fluorescence signal to the tracer concentration.

    • Analyze the processed images to determine the fuel distribution, mixing efficiency, and flame structure.

Application II: Elucidating Atmospheric Oxidation Mechanisms

Volatile organic compounds (VOCs), including ketones, play a significant role in atmospheric chemistry, contributing to the formation of ozone and secondary organic aerosols. Studying the oxidation pathways of these compounds is crucial for developing accurate atmospheric models.

Workflow for Atmospheric Chamber Studies

Atmospheric simulation chambers are large, controlled environments used to study atmospheric chemical processes under realistic conditions.

Caption: Workflow for an atmospheric chamber study of 3-Pentanone-D4 oxidation.

Protocol for Studying the OH-Initiated Oxidation of 3-Pentanone-D4

This protocol describes a typical experiment to study the reaction of this compound with hydroxyl (OH) radicals in an atmospheric simulation chamber.

1. Materials and Equipment:

  • Tracer: this compound

  • OH Precursor: e.g., Methyl nitrite (CH₃ONO) or nitrous acid (HONO)

  • Gas Mixture: High-purity synthetic air

  • Atmospheric Simulation Chamber: With UV irradiation source

  • Analytical Instruments:

    • Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification.

    • Fourier-Transform Infrared (FTIR) Spectrometer for in-situ monitoring of reactants and products.

2. Experimental Procedure:

  • Chamber Preparation:

    • Evacuate and flush the chamber with purified air to remove any residual contaminants.

  • Introduction of Reactants:

    • Introduce a known concentration of this compound into the chamber.

    • Introduce the OH precursor and the air matrix.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by photolyzing the OH precursor with UV light to generate OH radicals.

    • Monitor the decay of this compound and the formation of products over time using in-situ FTIR spectroscopy.

  • Product Analysis:

    • At various time intervals, collect gas samples from the chamber for analysis by GC-MS.

    • Identify and quantify the reaction products. The mass spectra will reveal deuterated and non-deuterated fragments, providing clues about the reaction mechanism.

  • Kinetic Isotope Effect Determination:

    • Conduct a parallel experiment using unlabeled 3-pentanone under identical conditions.

    • By comparing the reaction rates of the deuterated and non-deuterated species, the KIE can be determined. A KIE value significantly greater than 1 indicates that the α-C-H (or C-D) bond is broken in the rate-determining step.

Analytical Protocols

Accurate quantification and identification of this compound and its reaction products are crucial for the success of tracer experiments.

GC-MS Protocol for the Analysis of 3-Pentanone-D4

1. Sample Preparation:

  • Gas Phase Samples (from combustion or atmospheric studies): Collect samples in evacuated canisters or onto sorbent tubes followed by thermal desorption.

  • Liquid Phase Samples: Dilute with a suitable solvent (e.g., dichloromethane).

2. GC-MS Parameters:

  • GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 30-300) for product identification.

    • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantification of the tracer (m/z of key fragments of 3-pentanone-d4) and its expected products.

3. Data Analysis:

  • Identification: Compare the obtained mass spectra with spectral libraries (e.g., NIST) and analyze the fragmentation patterns to identify products. The presence of deuterium will result in characteristic mass shifts.

  • Quantification: Use a calibration curve generated from standards of known concentrations.

Expected Mass Spectral Fragments:

The mass spectrum of 3-pentanone is characterized by α-cleavage. For this compound, the major fragments will be shifted accordingly.

FragmentStructureExpected m/z (C₅H₁₀O)Expected m/z (C₅H₆D₄O)
Molecular Ion[CH₃CH₂COCH₂CH₃]⁺8690
α-cleavage[CH₃CH₂CO]⁺5757
α-cleavage[COCH₂CH₃]⁺5761
McLafferty Rearrangement[CH₂=C(OH)CH₂CH₃]⁺71 (from 2-pentanone)Not applicable for 3-pentanone

Note: The fragmentation of the deuterated species will provide direct evidence of which parts of the molecule are retained in the fragments.

NMR Spectroscopy for Isotopic Purity and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the position and extent of isotopic labeling.

¹H NMR Protocol:

  • Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl₃) that does not contain residual signals in the regions of interest.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: The degree of deuteration at the 2 and 4 positions can be determined by the reduction in the integral of the corresponding proton signals compared to the integral of the methyl protons at the 1 and 5 positions.

²H (Deuterium) NMR Protocol:

  • Sample Preparation: Prepare a concentrated solution of the sample in a protonated solvent (e.g., CHCl₃).

  • Acquisition: Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.

  • Analysis: The presence of a signal at the chemical shift corresponding to the α-positions confirms the location of the deuterium labels.

Conclusion

This compound is a powerful and versatile tracer for investigating a wide range of chemical reactions. Its well-defined structure, stability, and distinct analytical signatures make it an ideal tool for researchers in combustion science, atmospheric chemistry, and beyond. The protocols outlined in this application note provide a starting point for utilizing this valuable isotopic tracer to gain deeper insights into complex reaction mechanisms. By carefully designing experiments and employing appropriate analytical techniques, scientists can leverage the unique properties of this compound to advance our understanding of fundamental chemical processes.

References

  • Serinyel, Z., et al. (2010). Experimental and Chemical Kinetic Modeling Study of 3-Pentanone Oxidation. The Journal of Physical Chemistry A, 114(46), 12176–12186. [Link]

  • Wikipedia contributors. (2023). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. [Link]

  • Yan, B., et al. (2023). Visualization of fuel–air mixing in an axisymmetric cavity-based scramjet combustor by 3-pentanone tracer planar laser induced fluorescence technique. Physics of Fluids, 35(9). [Link]

  • Dantec Dynamics. (n.d.). Planar LIF for Flow Visualization. [Link]

  • NIST. (n.d.). 3-Pentanone. In NIST Chemistry WebBook. [Link]

  • Pichon, S., et al. (2009). An experimental and kinetic modeling study of the oxidation of 3-pentanone. Combustion and Flame, 156(2), 494-504.
  • Atkinson, R., & Arey, J. (2003). Atmospheric degradation of volatile organic compounds. Chemical Reviews, 103(12), 4605-4638.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography of 3-Pentanone-2,2,4,4-D4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the chromatographic analysis of 3-Pentanone-2,2,4,4-D4. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak shape of this deuterated ketone. By understanding the underlying principles of chromatography and the specific chemical nature of this compound, you can achieve symmetric, sharp peaks for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak tailing with this compound?

Peak tailing is a common issue in gas chromatography (GC) and is often more pronounced with polar analytes like ketones.[1] It occurs when a portion of the analyte molecules is retained longer than the main band, resulting in an asymmetrical peak with a "tail."[2] For this compound, the primary causes of peak tailing include:

  • Active Sites: Unwanted interactions between the polar carbonyl group of the pentanone and active sites within the GC system are a major contributor.[3][4] These active sites can be exposed silanol groups on the surface of the inlet liner, the column itself, or contaminants.[4][5]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and lead to peak distortion.[2]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path, causing turbulence and tailing.[1][3]

  • Inappropriate Stationary Phase: The choice of stationary phase is critical. A mismatch in polarity between the analyte and the stationary phase can result in poor peak shape.[6]

  • Injection Technique: Overloading the column with too much sample can lead to peak fronting, but in some cases, can also contribute to tailing.[2]

Q2: Can the deuterium labeling of this compound affect its chromatographic behavior?

Yes, while the effect is generally subtle, deuterium labeling can slightly alter the retention time and potentially the peak shape compared to its non-deuterated counterpart. This is due to the "isotope effect," where the increased mass of deuterium can lead to slightly weaker intermolecular interactions (van der Waals forces) with the stationary phase. In most cases, the deuterated compound will elute slightly earlier than the non-deuterated one. While this is unlikely to be the primary cause of significant peak tailing, it's a factor to be aware of, especially when developing methods that separate both isotopologues.

Q3: What is the ideal stationary phase for analyzing this compound?

The principle of "like dissolves like" is a good starting point for stationary phase selection. Since 3-pentanone is a polar ketone, a polar stationary phase is generally recommended.[7] Common choices include:

  • Polyethylene Glycol (PEG): Often referred to as WAX columns, these are highly polar and provide good peak shape for polar compounds like ketones.[8]

  • Cyanopropylphenyl Polysiloxane: These phases offer intermediate polarity and can be a good choice depending on the other components in the sample matrix.[8][9]

It is generally advisable to select the least polar phase that provides the required separation to avoid excessively long retention times.[9]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Through System Inertness

The most common cause of peak tailing for polar compounds like this compound is interaction with active sites in the sample flow path.[3][10] This guide provides a systematic approach to identifying and eliminating these active sites.

Step-by-Step Protocol:

  • Inlet Liner Inspection and Replacement:

    • Action: Carefully remove the inlet liner. Visually inspect it for any discoloration, residue, or cracks.

    • Rationale: The liner is the first point of contact for the sample and is prone to contamination. Over time, the deactivation layer on the liner can degrade, exposing active silanol groups.[4]

    • Recommendation: Replace the liner with a new, deactivated liner. Consider using a liner with glass wool to aid in sample volatilization and protect the column from non-volatile residues.[11]

  • Septum Replacement:

    • Action: Replace the septum.

    • Rationale: Coring of the septum by the syringe needle can introduce small particles into the liner, creating active sites and potential blockages.

  • Column Trimming:

    • Action: Trim 10-20 cm from the inlet end of the column using a ceramic scoring wafer or a diamond-tipped scribe.[2][3]

    • Rationale: The front section of the column is most susceptible to contamination from non-volatile sample components. Trimming this section removes accumulated residues and exposes a fresh, inert surface.[2] Ensure the cut is clean and at a right angle to the column wall to prevent turbulence.[1]

  • Column Conditioning:

    • Action: After reinstalling the column, condition it according to the manufacturer's instructions. This typically involves heating the column to a temperature slightly above the maximum operating temperature of your method for a period of time.

    • Rationale: Conditioning removes any residual volatile compounds and ensures the stationary phase is stable.

Troubleshooting Workflow for System Inertness

start Peak Tailing Observed for 3-Pentanone-D4 liner Inspect and Replace Inlet Liner start->liner septum Replace Septum liner->septum trim Trim Column Inlet (10-20 cm) septum->trim condition Condition Column trim->condition retest Re-analyze Sample condition->retest resolved Peak Shape Improved retest->resolved Yes further_investigation Issue Persists: Investigate Method Parameters retest->further_investigation No peak_shape Improved Peak Shape split_injection Split Injection split_injection->peak_shape Reduces solvent load lower_volume Lower Injection Volume lower_volume->peak_shape Prevents overload lower_temp Lower Initial Oven Temp lower_temp->peak_shape Enhances focusing pressure_pulse Pressure Pulsed Injection pressure_pulse->peak_shape Improves focusing

Caption: Key GC method parameters and their direct impact on improving peak shape.

References

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • ResearchGate. (2020). What are the reasons for peak tailing or peak fronting in GC-MS?. Retrieved from [Link]

  • LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Causes Tailing In Gas Chromatography?. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Phenomenex. (2016). Managing Early Eluting Peaks in GC. Retrieved from [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chegg. (2019). Sorry, question is blurred- says 5. “Based on the results of your testing, predict elution order and explain the retention time for each compound below,a. 3-pentanoneb. 3 -. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Agilent. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Separation Science. (n.d.). Inlet Activity. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Pentanone. Retrieved from [Link]

  • LCGC. (2014). The LCGC Blog: Capillary GC Liner Selection Guide. Retrieved from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • PMC. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

  • Dr. Vaughan Pultz. (2015). Gas Chromatography: Identifying Unknown Compounds. Retrieved from [Link]

  • Agilent. (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 27.3: Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Inlet Maintenance. Retrieved from [Link]

  • LCGC International. (2011). Troubleshooting Basics, Part III: Retention Problems. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-pentanone diethyl ketone. Retrieved from [Link]

  • Heist. (n.d.). GC of ketones. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Pentanone, 2-methyl-. Retrieved from [Link]

  • LCGC. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • LCGC. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Retrieved from [Link]

  • Chromatography Forum. (2017). Question on MS/MS techniques - Page 2. Retrieved from [Link]

Sources

Technical Support Center: Purity & Stability Analysis of 3-Pentanone-2,2,4,4-D4

[1]

Senior Application Scientist Note: Welcome. This guide addresses the specific analytical challenges associated with 3-Pentanone-2,2,4,4-D4 (Diethyl ketone-d4). Unlike standard reagents, deuterated ketones possess a "dynamic" purity.[1] The alpha-protons (adjacent to the carbonyl) are acidic (

Section 1: Core Analytical Protocols
1.1 Nuclear Magnetic Resonance (NMR) – The Gold Standard

While Mass Spectrometry (MS) confirms molecular weight, only

1

Target Molecule: this compound Structure:

1
FeatureStandard 3-Pentanone (

)
Deuterated 3-Pentanone (

)
Technical Insight
Methyl Signal (

)

ppm (Triplet,

Hz)

ppm (Quintet or Broad Singlet)
Crucial: The triplet collapses because

is now coupled to

. Deuterium (

) coupling follows

rule (

lines).[1]

is small (

Hz), often blurring into a broad singlet.[1]
Methylene Signal (

)

ppm (Quartet)
Silent / Absent Any signal here represents isotopic impurity (residual protons).[1]
Solvent Choice


(Anhydrous)
Never use

or

.[1] Protic solvents catalyze H/D exchange, destroying the sample.[1]

Protocol: Calculating Isotopic Enrichment To calculate the % Deuteration at the alpha-position:

  • Integrate the Methyl signal (

    
    ) at 1.05 ppm.[1] Set value to 6.00.
    
  • Integrate the residual Methylene region (

    
     2.40–2.45 ppm).[1] Let this area be 
    
    
    .[1]
  • Calculation:

    
    
    (Where 4.00 represents the theoretical integration of fully protonated alpha-carbons).
    
1.2 Mass Spectrometry (GC-MS) Interpretation

Users often misinterpret the MS data due to "scrambling" or statistical isotope distribution.[1]

  • Parent Ion (

    
    ):  Look for m/z 90  (Standard 86 + 4D).[1]
    
  • Key Fragments:

    • m/z 59: Propionyl cation (

      
      ).[1] Shifted from standard m/z 57.
      
    • m/z 31: Ethyl cation (

      
      ).[1] Shifted from standard m/z 29.
      
  • Impurity Flag: Significant peaks at m/z 89 (D3) or m/z 88 (D2) indicate moisture contamination or synthesis failure.[1]

Section 2: Stability & Handling (The "Back-Exchange" Risk)

The most common user error is exposing the compound to moisture.[1] The deuterium atoms at the 2,4-positions are labile .[1]

The Mechanism of Purity Loss

The following diagram illustrates why your "pure" sample degrades if left uncapped or mixed with water. The reaction is driven by Keto-Enol tautomerism.[1][2][3][4]

HD_ExchangeKeto_DDeuterated Keto Form(Pure D4)EnolateEnolate Intermediate(Planar C=C)Keto_D->EnolateBase/Acid removes D+Keto_HProtonated Keto Form(Impurity D3-H1)Enolate->Keto_HC=C attacks H+ from WaterWaterH2O / Moisture(Contaminant)Water->Enolate

Figure 1: Mechanism of Deuterium loss.[1] In the presence of moisture (H source), the enol/enolate intermediate prefers to pick up a Proton (H) rather than a Deuteron (D) due to the kinetic isotope effect and abundance of H in the atmosphere.

Section 3: Troubleshooting Guide (FAQ)
Q1: My NMR spectrum shows a broad singlet at 1.05 ppm instead of a triplet. Is my product degraded?

Answer: No, this confirms high purity.

  • Diagnosis: In non-deuterated 3-pentanone, the methyl triplet arises from coupling to the adjacent

    
     (
    
    
    Hz).
  • Explanation: In your D4 sample, the methyl group is adjacent to

    
    .[1] The coupling constant between H and D is very small (
    
    
    Hz).[1] Most standard NMR instruments (300-400 MHz) cannot resolve the fine quintet splitting, resulting in a broadened singlet.[1] This proves the alpha-position is deuterated.[1]
Q2: I see a small "ghost" quartet at 2.43 ppm. What is the limit?

Answer: This is residual protonated material (D3 or D2 species).

  • Action: Calculate the integration as described in Section 1.1.

  • Threshold: For metabolic studies,

    
     enrichment is usually required.[1] If the integral suggests 
    
    
    protonation, the sample may have undergone back-exchange.
  • Remediation: You cannot "dry" the deuterium back into the molecule.[1] The sample must be replaced. Ensure future aliquots are handled in a glovebox or under nitrogen.[1]

Q3: Can I use this standard for LC-MS quantification in aqueous mobile phases?

Answer: Yes, but with strict caveats.

  • Risk: Once the D4 standard enters an aqueous mobile phase (e.g., Water/Acetonitrile), H/D exchange can occur, but the rate is generally slow at neutral pH and ambient temperature.

  • Protocol:

    • Prepare stock solutions in Acetonitrile or Methanol-D4 (not regular Methanol).

    • Keep the autosampler temperature at

      
      .
      
    • Inject immediately.[1] Do not store aqueous dilutions overnight.[1]

    • If the mobile phase is acidic (e.g., 0.1% Formic Acid), exchange is accelerated.[1] Verify stability by injecting the standard at

      
       and 
      
      
      hours.
Q4: The GC-MS shows a peak at m/z 86.[1][5][6] Is this unreacted starting material?

Answer: Not necessarily.

  • Diagnosis: Check the retention time.[1] Unlabeled 3-pentanone elutes at the exact same time as the D4 analog (or slightly later due to the inverse isotope effect).

  • Instrument Artifact: If the m/z 86 signal is small (<1%), it may be background noise or charge transfer in the source.

  • Verification: Run a blank solvent injection.[1] If m/z 86 persists, it is system carryover, not sample impurity.[1]

Section 4: Decision Tree for Impurity Analysis

Use this logic flow to diagnose spectral anomalies.

TroubleshootingStartStart: Anomalous DataCheck_NMRCheck 1H-NMR (CDCl3)Start->Check_NMRSignal_24Signal at 2.4 ppm?Check_NMR->Signal_24Inspect Alpha RegionSignal_10Methyl Signal Shape?Signal_24->Signal_10No SignalWrong_SolventCheck Solvent:Did you use MeOD/D2O?Signal_24->Wrong_SolventYes (Quartet)Impurity_HConclusion: H/D Back-Exchange(Moisture Contamination)Signal_10->Impurity_HSharp TripletPureConclusion: High Purity D4Signal_10->PureBroad Singlet/QuintetWrong_Solvent->Impurity_HYes (User Error)Wrong_Solvent->Impurity_HNo (Storage Issue)

Figure 2: Diagnostic workflow for validating 3-Pentanone-d4 purity.

References
  • National Institute of Standards and Technology (NIST). 3-Pentanone, 2,2,4,4-tetramethyl- Mass Spectrum (Source for fragmentation patterns).[1] NIST Chemistry WebBook, SRD 69.[1][5][6][7] [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points (Mechanism of H/D Exchange).[Link]

Technical Support Center: Ensuring the Integrity of Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Deuterated Standards. This resource is designed for researchers, scientists, and drug development professionals who rely on the accuracy and stability of deuterated compounds for quantitative analysis. As a senior application scientist, I understand that the integrity of your internal standards is paramount to achieving reliable and reproducible results. This guide provides in-depth technical information, troubleshooting advice, and practical protocols in a direct question-and-answer format to address the common challenges you may encounter.

The Foundation: Why Stability Matters

Deuterated standards are powerful tools in analytical chemistry, particularly in mass spectrometry-based assays. The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, which contributes to the overall stability of these molecules.[1][2] This enhanced stability is a key reason for their use as internal standards, as they are expected to behave nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variability in the analytical process.[1][3][4]

However, "stable" does not mean indestructible. Improper handling and storage can lead to degradation or isotopic exchange, compromising the standard's purity and, consequently, the accuracy of your quantitative data.[2] This guide will equip you with the knowledge to prevent, diagnose, and resolve these issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the storage and handling of deuterated standards.

Q1: What are the ideal storage conditions for deuterated standards, both neat and in solution?

A1: Proper storage is the first line of defense in maintaining the integrity of your deuterated standards. The general principle is to minimize exposure to factors that can promote degradation or isotopic exchange: temperature, light, moisture, and reactive chemicals.

Form Temperature Light Protection Atmosphere Solvent Typical Duration Key Considerations
Neat (Solid/Lyophilized) -20°C or -80°CAmber vial/Store in darkInert gas (Argon/Nitrogen)N/AYearsMinimize freeze-thaw cycles. Allow to equilibrate to room temperature before opening to prevent condensation.
Stock Solution -20°C[2]Amber, tightly sealed vialInert gas overlay if possibleHigh-purity aprotic (e.g., Methanol, Acetonitrile)[2]Months to a yearUse high-purity solvents to avoid contaminants that could cause degradation.
Working Solution 2-8°C[2][5]Amber vial/Store in darkTightly sealed containerAprotic, compatible with analytical method[2]Weeks to months[2]Frequent use increases risk of contamination and evaporation. Monitor for signs of degradation.

Causality: Low temperatures slow down chemical degradation and reduce solvent evaporation.[5] Light, particularly UV light, can provide the energy to break chemical bonds, leading to photodegradation.[5] An inert atmosphere prevents oxidation and minimizes exposure to atmospheric moisture, which is a source of protons for H-D exchange.[1]

Q2: What is hydrogen-deuterium (H-D) exchange, and how can I prevent it?

A2: H-D exchange is the process where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment.[2] This is a critical issue as it reduces the isotopic purity of the standard, leading to an underestimation of the analyte concentration.

Prevention is key:

  • Solvent Choice: Use aprotic solvents (e.g., acetonitrile, methanol, DMSO-d6) for reconstitution and dilution.[2] Avoid protic solvents like water or ethanol for long-term storage, especially under conditions that can catalyze the exchange (e.g., acidic or basic pH).

  • pH Control: Maintain a neutral or slightly acidic pH. Both strongly acidic and basic conditions can catalyze H-D exchange.

  • Moisture Control: Minimize exposure to atmospheric moisture.[2] Always use dry solvents and handle standards in a low-humidity environment if possible. Storing under an inert gas like argon or nitrogen is a highly effective measure.[1][3]

  • Labeling Position: When selecting a standard, choose one where the deuterium labels are on carbon atoms that are not prone to exchange. Avoid labels on heteroatoms like oxygen (-OD) or nitrogen (-ND), as these are readily exchangeable.[1][6]

Troubleshooting Guides

When issues arise, a systematic approach is crucial. Here are guides to address common problems.

Guide 1: Investigating Signal Loss or Drift of the Deuterated Standard

A decreasing or disappearing signal from your deuterated internal standard during an analytical run is a common and frustrating problem.[7][8]

Symptoms:

  • Gradual or sudden decrease in the peak area of the internal standard over a sequence of injections.

  • Complete loss of the internal standard signal.

Potential Causes & Investigative Workflow:

Caption: Troubleshooting workflow for deuterated standard signal loss.

Expert Insights:

  • Adsorption: Highly lipophilic or charged compounds can adsorb to plastic or glass surfaces, especially at low concentrations. Using polypropylene or silanized glass vials can mitigate this.

  • Ion Suppression: In electrospray ionization (ESI), the internal standard competes with the analyte and matrix components for ionization.[9] If a matrix component co-elutes with the standard, its signal can be suppressed.[10] A stable isotope-labeled internal standard should co-elute with the analyte and experience the same ion suppression, but severe or variable suppression can still be problematic.[4]

Guide 2: Diagnosing and Confirming Isotopic Impurity (H-D Exchange)

Symptoms:

  • The mass spectrum of the standard shows a significant M+0 peak (the unlabeled compound) or a distribution of lower mass peaks.

  • Quantitative results are consistently biased (e.g., analyte concentrations are overestimated).

  • The response ratio of the analyte to the internal standard is unstable.

Experimental Protocol: Assessing H-D Exchange

This protocol helps determine if H-D exchange is occurring under your experimental conditions.

Objective: To evaluate the stability of the deuterated standard in the final sample solvent over a time course that mimics the sample analysis workflow.

Methodology:

  • Preparation: Prepare a solution of the deuterated standard in your final sample solvent at the working concentration.

  • Time Zero (T0) Analysis: Immediately analyze the solution via LC-MS to establish a baseline isotopic purity. Record the peak areas for the deuterated standard (M+n) and the corresponding unlabeled compound (M+0).

  • Incubation: Store the solution under the same conditions as your prepared samples (e.g., autosampler at 10°C, benchtop at room temperature).

  • Time Point Analysis: Analyze the solution at various time points (e.g., 4, 8, 12, and 24 hours).

  • Data Evaluation:

    • Calculate the percentage of the unlabeled compound relative to the total (labeled + unlabeled) at each time point: % Unlabeled = [Area(M+0) / (Area(M+0) + Area(M+n))] * 100

    • An increase in the % Unlabeled over time indicates H-D exchange.

Causality and Resolution: If H-D exchange is confirmed, review the prevention strategies in FAQ Q2. The most common culprits are the presence of water, non-neutral pH, or storage at elevated temperatures. Consider switching to a deuterated standard with labels in more stable positions if the issue persists.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Deuterated Standards

Lyophilized (freeze-dried) standards are often supplied to ensure long-term stability. Proper reconstitution is critical to ensure an accurate starting concentration.

  • Equilibration: Before opening, allow the vial to warm to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and a source of protons.

  • Solvent Addition: Add a precise volume of a high-purity aprotic solvent (e.g., methanol or acetonitrile) using a calibrated pipette.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the standard. Visually inspect to confirm no solid particles remain.

  • Storage: Store the resulting stock solution in a tightly sealed amber vial at -20°C or below.[2]

Protocol 2: Long-Term Stability Assessment

This protocol is essential for validating the storage conditions of your stock solutions and is a common requirement for regulated bioanalysis.

  • Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the relevant biological matrix (e.g., plasma, urine). Spike these QC samples with the deuterated internal standard at the working concentration.[2]

  • Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish a baseline response ratio (Analyte Peak Area / Internal Standard Peak Area).[2]

  • Storage: Store the remaining QC samples under the intended long-term storage conditions (e.g., -20°C or -80°C).[2]

  • Time Point Analysis: Analyze the stored QC samples at various time points (e.g., 1, 3, 6, and 12 months).[2]

  • Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The standard is considered stable if the response ratio remains within a predefined acceptance criterion, typically ±15% of the T0 value.[2]

Caption: Workflow for assessing long-term stability of deuterated standards.

By adhering to these guidelines and employing systematic troubleshooting, you can ensure the integrity of your deuterated standards, leading to more accurate and reliable analytical results.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Unknown. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • Gas Isotopes. (n.d.). Deuterated Chloroform.
  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Video]. YouTube.
  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Rockwood, A. (2013). Answer to "Which internal standard? Deuterated or C13 enriched?". ResearchGate.
  • Unknown. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
  • Bishop, N. (2018). Answer to "Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?". ResearchGate.
  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?.
  • Kwiecień, A., et al. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.
  • Chromass. (n.d.). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?.
  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?.

Sources

Validation & Comparative

A Comparative Guide: 3-Pentanone-2,2,4,4-D4 vs. 3-Pentanone-d10 as Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, the selection of an appropriate internal standard is a critical decision. This guide offers an in-depth, technical comparison of two commonly used deuterated internal standards for 3-pentanone: 3-Pentanone-2,2,4,4-D4 and 3-Pentanone-d10.

The Foundational Role of Internal Standards in Analytical Chemistry

Internal standards (IS) are essential in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically and physically similar to the analyte, but distinguishable by the analytical instrument. Stable isotope-labeled (SIL) compounds, such as deuterated molecules, are considered the "gold standard" for internal standards in mass spectrometry because they exhibit nearly identical chemical properties to their unlabeled counterparts.[1][2]

Introducing the Contenders: A Tale of Two Deuterated Ketones

Compound CAS Number Molecular Formula Isotopic Enrichment Key Feature
This compound 6400-97-1 C5H6D4O ≥98 atom % D Deuteration at the alpha-carbons adjacent to the carbonyl group.[3][4]
3-Pentanone-d10 54927-77-4 C5D10O ≥98 atom % D Fully deuterated analog of 3-pentanone.[5]

The primary distinction between these two internal standards lies in the degree of deuteration. This compound has four deuterium atoms, while 3-Pentanone-d10 is perdeuterated, meaning all ten hydrogen atoms are replaced with deuterium. This difference in isotopic labeling can have subtle but significant implications for their performance in analytical assays.

Head-to-Head Comparison: Performance Metrics

Chromatographic Behavior and the Isotope Effect

A critical assumption for an internal standard is that it co-elutes with the analyte, meaning they have the same retention time in a chromatographic system. However, deuterated compounds can exhibit a phenomenon known as the "chromatographic isotope effect," where they may elute slightly earlier than their non-deuterated analogs.[6][7] This effect is generally more pronounced with a higher degree of deuteration.[7]

  • This compound: With four deuterium atoms, the isotope effect is typically minimal, leading to very close co-elution with unlabeled 3-pentanone.

  • 3-Pentanone-d10: The higher number of deuterium atoms may result in a more noticeable, though often still acceptable, shift in retention time.[7]

Expert Insight: For most standard chromatographic systems, the difference in retention time between the analyte and either deuterated standard is negligible. However, in high-resolution chromatography, this small difference could become significant. It is crucial to experimentally verify co-elution during method development to ensure that both the analyte and the internal standard experience similar matrix effects during ionization.[8]

Caption: Chromatographic Separation and the Isotope Effect.

Mass Spectrometry Considerations

In mass spectrometry, the internal standard must have a sufficiently different mass-to-charge ratio (m/z) from the analyte to be distinguished. Both this compound (mass increase of +4 Da) and 3-Pentanone-d10 (mass increase of +10 Da) meet this requirement.[3][5]

A key consideration is the potential for "cross-talk" or isotopic interference, where the signal from the naturally occurring isotopes of the analyte overlaps with the signal of the internal standard.[9]

  • This compound: A +4 Da mass shift provides good separation from the analyte's isotopic cluster, minimizing the risk of interference in most applications.

  • 3-Pentanone-d10: The larger +10 Da mass shift offers an even greater degree of separation, virtually eliminating any potential for isotopic overlap.[5] This can be particularly advantageous when dealing with complex matrices or when high analyte concentrations are expected.[9]

Expert Insight: While both standards are effective, the larger mass difference of 3-Pentanone-d10 provides a more robust analytical system, especially when striving for the lowest limits of quantification.

Stability and Potential for Back-Exchange

Both deuterated compounds are generally stable under typical analytical conditions. A theoretical concern with deuterated standards is the potential for "back-exchange," where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur with deuterium atoms on heteroatoms (like oxygen or nitrogen) but is less common for those on carbon atoms. The deuterium atoms in both this compound and 3-Pentanone-d10 are on carbon atoms and are therefore considered stable.

Experimental Protocol: Selection and Validation of an Internal Standard

The following is a generalized workflow for selecting and validating the appropriate internal standard for a quantitative LC-MS/MS assay.

  • Stock Solution Preparation: Prepare individual stock solutions of 3-pentanone, this compound, and 3-Pentanone-d10 in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Standard Preparation: Prepare a series of calibration standards by spiking known concentrations of 3-pentanone into the blank matrix (e.g., plasma, urine).

  • Internal Standard Spiking: Add a constant, known concentration of either this compound or 3-Pentanone-d10 to all calibration standards, quality control samples, and unknown samples.

  • Sample Preparation: Perform the necessary sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Develop a chromatographic method that provides good peak shape and retention for 3-pentanone.

    • Optimize mass spectrometer parameters for both the analyte and the internal standards.

    • Inject the prepared samples and acquire data.

  • Data Evaluation:

    • Co-elution: Compare the retention times of the analyte and each internal standard.

    • Linearity: Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The curve should have a correlation coefficient (r²) of ≥0.99.

    • Accuracy and Precision: Analyze quality control samples at multiple concentration levels to assess the accuracy (closeness to the true value) and precision (reproducibility) of the method using each internal standard.

G A Prepare Calibration Standards & QCs B Spike with Internal Standard (D4 or D10) A->B C Sample Extraction B->C D LC-MS/MS Analysis C->D E Data Evaluation (Co-elution, Linearity, Accuracy) D->E F Select Optimal Internal Standard E->F

Caption: Workflow for Internal Standard Selection and Validation.

Conclusions and Recommendations

Both this compound and 3-Pentanone-d10 are excellent choices for use as internal standards in the quantitative analysis of 3-pentanone. The final decision should be based on the specific requirements of the assay.

  • For routine analyses and applications where cost is a significant consideration, this compound is a highly suitable option. It provides sufficient mass separation and minimal chromatographic isotope effects for most applications.

  • For high-sensitivity assays, analyses in complex matrices, or when the highest level of analytical rigor is required (e.g., in regulated bioanalysis), 3-Pentanone-d10 is the preferred choice. Its larger mass shift provides a greater safeguard against potential isotopic interferences.[5]

Ultimately, the performance of the chosen internal standard must be thoroughly validated within the specific analytical method to ensure the generation of accurate and reliable data.

References

  • Vertex AI Search. (n.d.). 3-Pentanone-d10 | CAS 54927-77-4.
  • BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Source not available].
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • LGC Standards. (n.d.). This compound | CAS 6400-97-1.
  • CDN Isotopes. (n.d.). This compound.
  • PubMed. (2013, April 16). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function.
  • PubMed Central. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • ResearchGate. (2025, August 5). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.

Sources

Inter-Laboratory Comparison Guide: Analytical Validation of 3-Pentanone-2,2,4,4-D4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes the definitive framework for the inter-laboratory validation of 3-Pentanone-2,2,4,4-d4 (CAS: 6400-97-1) .[1] As a deuterated isotopologue of diethyl ketone, this compound serves as a critical internal standard in both Quantitative NMR (qNMR) and Isotope Dilution Mass Spectrometry (IDMS).

This document compares the absolute quantification capabilities of qNMR against the high-sensitivity relative quantification of GC-MS.[1] It addresses the specific physicochemical risks associated with this analyte—specifically the H/D exchange potential at the


-carbon positions —and provides a self-validating protocol for researchers to ensure data integrity across different analytical platforms.[1]

Technical Profile & Mechanistic Logic

The Analyte: this compound[1][2][3][4]
  • Chemical Structure:

    
     is incorrect.[1] The specific isotopologue is This compound , meaning only the methylene groups adjacent to the carbonyl are deuterated (
    
    
    
    ).[1]
  • Molecular Weight: ~90.16 g/mol (vs. 86.13 g/mol for native).[1]

  • The "Silent" Advantage:

    • NMR: The native compound displays a triplet (methyl) and a quartet (methylene).[1] In the D4 analog, the methylene signal (~2.4 ppm) vanishes. The methyl signal (~1.05 ppm) collapses from a triplet to a singlet (due to loss of scalar coupling with the now-deuterated neighbors), providing a clean, high-intensity integration target free of multiplet overlap.[1]

    • MS: The +4 Da mass shift prevents "cross-talk" with the native analyte's M+ ion, allowing precise co-elution quantification.

Method A: Quantitative NMR (qNMR) – The Primary Reference

Use Case: Purity assessment and stock solution standardization.

Causality & Experimental Design

qNMR is a primary ratio method; it does not require a calibration curve of the analyte itself, only a reference standard (e.g., Dimethyl sulfone or TCNB).

Critical Risk (The H/D Exchange): The


-protons of ketones are acidic (

).[1] In protic solvents (methanol-d4,

) with trace base/acid, the deuterium at the 2,4-positions can exchange with solvent protons (

), reverting the label to

.[1]
  • Protocol Fix: Use aprotic solvents (DMSO-

    
     or 
    
    
    
    ) to prevent back-exchange.[1]
Self-Validating Protocol
  • Solvent Selection: Dissolve ~10 mg of this compound in 600 µL DMSO-

    
     . (Avoid 
    
    
    
    ).
  • Internal Standard (IS): Add accurately weighed Dimethyl sulfone (DMSO

    
    ) as the traceably certified internal standard.
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (maximize signal).[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30s-60s) to ensure full magnetization recovery.[1]
    • Scans: 16-64 (sufficient S/N > 150).

  • System Suitability Test (SST): Check the region at 2.4 ppm.

    • Pass: No signal (or <0.5% residual).[1]

    • Fail: Appearance of a multiplet at 2.4 ppm indicates H/D scrambling or native impurity.[1]

Method B: GC-MS Isotope Dilution – High Sensitivity

Use Case: Trace quantification in biological or environmental matrices.[1]

Causality & Experimental Design

Unlike qNMR, MS ionization varies. The D4 analog corrects for injection variability and matrix effects because it co-elutes and ionizes identically to the native target.[1]

Self-Validating Protocol
  • Column: DB-Wax or equivalent polar column (to retain small ketones).[1]

  • Ionization: Electron Impact (EI, 70 eV).[1][2]

  • SIM Mode Setup:

    • Target (Native): Monitor

      
       57 (base peak) and 86 (molecular ion).
      
    • Internal Standard (D4): Monitor

      
       59 (shift of +2 on the fragment) and 90 (molecular ion).
      
    • Note: The McLafferty rearrangement fragment (

      
       57 in native) involves 
      
      
      
      -hydrogen transfer.[1] Since D is at the
      
      
      position, fragmentation patterns must be validated experimentally.
  • SST Criteria:

    • The retention time difference between Native and D4 must be <0.02 min.[1]

    • Ion Ratio stability: The ratio of quantifier/qualifier ions must be within 15% of the reference spectrum.[1]

Inter-Laboratory Comparison Data

The following data summarizes a theoretical round-robin study involving 5 laboratories analyzing a blind sample of this compound (nominally 98.5% purity).

Table 1: Performance Metrics Comparison
MetricMethod A: qNMR (DMSO-

)
Method B: GC-MS (EI)Interpretation
Linearity (

)
N/A (Primary Ratio)> 0.998qNMR is linear by physics; GC-MS requires calibration.[1]
Precision (RSD) 0.45%2.8%qNMR is superior for high-purity assay.[1]
Accuracy (Recovery) 99.8% ± 0.6%96.5% ± 3.2%GC-MS suffers slightly from inlet discrimination.[1]
LOD (Limit of Det.) ~100 µM~50 nMGC-MS is orders of magnitude more sensitive.[1]
Specificity High (Structure specific)Medium (Retention + Mass)qNMR proves structure; MS proves mass.[1]

Visualization of Workflows

Diagram 1: The Inter-Laboratory Validation Logic

This flow illustrates the decision matrix for validating the standard across different sites, adhering to ISO 13528 principles.

InterLabValidation cluster_Methods Parallel Methodologies Start Start: 3-Pentanone-d4 Batch Distribute Distribution to 5 Labs (Blind Coded Samples) Start->Distribute MethodA Method A: qNMR (Solvent: DMSO-d6) Distribute->MethodA MethodB Method B: GC-MS (Isotope Dilution) Distribute->MethodB DataAgg Data Aggregation (ISO 13528 Robust Stats) MethodA->DataAgg Absolute Purity % MethodB->DataAgg Relative Conc. ZScore Calculate Z-Scores (|z| < 2.0 = Pass) DataAgg->ZScore Decision Discrepancy Check ZScore->Decision Report Final Validation Report Decision->Report Consistent Investigate Root Cause Analysis (Check H/D Exchange) Decision->Investigate Outliers Investigate->MethodA Retest

Caption: Workflow for inter-laboratory comparison using ISO 13528 robust statistics to identify outliers and validate method consistency.

Diagram 2: Mechanistic Signal Generation

This diagram contrasts how the D4 modification alters the signal in NMR versus MS.

SignalLogic cluster_NMR NMR Pathway (1H) cluster_MS MS Pathway (EI) Molecule This compound (CH3-CD2-CO-CD2-CH3) AlphaProtons Alpha Positions (CD2) Silent in 1H NMR Molecule->AlphaProtons BetaProtons Beta Positions (CH3) Coupling Removed Molecule->BetaProtons Ionization Electron Impact (70 eV) Molecule->Ionization ResultNMR Result: Singlet @ 1.0 ppm (Simplified Integration) AlphaProtons->ResultNMR BetaProtons->ResultNMR MassShift Mass Shift (+4 Da) Ionization->MassShift ResultMS Result: m/z 90 (Distinct from Native) MassShift->ResultMS

Caption: Mechanistic impact of deuteration: NMR simplification (singlet formation) vs. MS mass shifting (+4 Da).[1]

Conclusion & Recommendations

For the certification of This compound , qNMR is the recommended primary method due to its traceability to SI units without the need for a reference standard of the analyte itself.[1] However, laboratories performing trace analysis should validate their GC-MS workflows against the qNMR-assigned purity value.[1]

Key Takeaway: The integrity of this comparison relies entirely on preventing H/D exchange. All participating laboratories must strictly utilize high-quality aprotic solvents (DMSO-


) and store standards under desiccation to prevent moisture-induced back-exchange.[1]

References

  • International Council for Harmonisation (ICH). (2023).[1][3] Validation of Analytical Procedures Q2(R2). Retrieved from [Link][1]

  • ISO. (2022).[1] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. Retrieved from [Link][1]

  • Emery Pharma. (2024).[1] A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • US FDA. (2022).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Pentanone-2,2,4,4-D4

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with specialized chemical reagents demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 3-Pentanone-2,2,4,4-D4. While the deuterated form of this compound is specified, its fundamental chemical hazards are analogous to its non-deuterated counterpart, 3-Pentanone (also known as diethyl ketone). Therefore, the safety protocols outlined are based on the well-documented properties of 3-Pentanone.

The core principle of laboratory safety is not just to follow rules, but to understand the reasoning behind them. This allows for intelligent risk assessment and adaptation to varying experimental conditions. This guide is structured to provide not just the "what," but the "why," ensuring a self-validating system of safety for you and your team.

Hazard Assessment: Understanding the Risks of 3-Pentanone

This compound must be treated with significant respect due to its physical and toxicological properties. A thorough understanding of these hazards is the foundation for selecting appropriate Personal Protective Equipment (PPE).

  • High Flammability : The compound is a Category 2 flammable liquid, meaning it has a low flash point (around 13°C or 55°F) and its vapors can form explosive mixtures with air.[1][2][3][4] This dictates the need for ignition source control, proper grounding to prevent static discharge, and the use of non-sparking tools.[1][2][3][5]

  • Inhalation Hazard : Vapors may cause respiratory tract irritation.[1][5][6][7] More significantly, it can have narcotic effects, leading to drowsiness and dizziness.[1][5][6][7] All handling of open containers must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eye and Skin Irritation : The compound is classified as a serious eye irritant and can cause mild skin irritation.[1][5][7][8] Prolonged contact can lead to skin dryness and cracking.[5][8] Critically, it can be readily absorbed through the skin, making dermal protection a primary concern.[1]

  • Ingestion Hazard : While a less common route of exposure in a laboratory setting, ingestion can be harmful and may cause lung damage if aspirated.[8]

Core PPE Requirements: A Head-to-Toe Protocol

Based on the hazard assessment, a multi-faceted approach to PPE is mandatory. Each component is designed to mitigate a specific risk.

Eye and Face Protection

Because 3-Pentanone is a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement : Tightly sealed chemical safety goggles are the minimum standard.[4][5] Standard safety glasses, even with side shields, do not provide adequate protection from splashes or vapors.[8][9]

  • Recommended for High-Risk Tasks : When transferring larger volumes (>100 mL) or if there is a heightened risk of splashing, a full-face shield should be worn in addition to chemical goggles.[5][10] This provides a secondary barrier for the entire face.

Hand Protection: Selecting the Right Glove

The choice of glove material is arguably the most critical decision for handling this solvent, as it is readily absorbed through the skin.[1] Not all common laboratory gloves are suitable for ketones.

Senior Application Scientist's Insight: Many labs standardize on nitrile gloves for general use. However, standard nitrile offers very poor resistance to ketones like 3-Pentanone.[11][12] Breakthrough can occur in under a minute.[12] Relying on nitrile for anything other than accidental, briefest contact is a significant risk. For any planned handling, a more robust glove is required.

The following table summarizes suitable glove materials. On-site testing is always recommended to validate performance based on your specific conditions and exposure times.[13]

Glove MaterialRecommended Use CaseTypical Breakthrough TimeSenior Scientist's Notes
Butyl Rubber Primary Recommendation. Direct contact, spills, and prolonged handling.> 4 hours (for 12-15 mil thickness)[4]Excellent resistance to ketones. The preferred choice for both safety and dexterity.[11][14]
PVA-Coated Excellent for dedicated ketone work.Excellent resistanceThese gloves offer outstanding resistance to ketones and aromatic solvents.[15] However, they must not be exposed to water, as it will degrade the PVA coating.
Nitrile Rubber Not Recommended for Direct Contact. Suitable only for incidental splash protection where gloves are changed immediately.< 1 to 15 minutes (for 5-mil thickness)[4][12]If used, must be a minimum of 11-13 mil thickness for a breakthrough time of ~1 hour for normal use.[4] Double gloving is required.[9]
Body Protection

To protect against accidental spills and skin exposure, appropriate body protection is essential.

  • Standard Operations : A long-sleeved, flame-resistant lab coat should be worn and kept fully fastened.

  • Large Volume Transfers : When handling quantities greater than 1 liter, supplement your lab coat with a chemically resistant apron made of PVC or rubber.[10]

  • Emergency Spill Response : For major spills, a full chemically impervious suit may be required.[10]

Respiratory Protection

The primary control for inhalation hazards is engineering controls.

  • Primary Control : All procedures involving the handling of this compound must be conducted within a properly functioning chemical fume hood.[1]

  • Secondary Control : In the event of a significant spill or failure of ventilation controls, respiratory protection is necessary. A NIOSH-approved respirator with cartridges for organic vapors is required.[3][4] For large spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is the appropriate choice.[6]

Operational Plan: Step-by-Step PPE Workflow

A disciplined, step-by-step approach to using PPE minimizes the risk of exposure.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_completion Completion Phase A 1. Assess Task: Small scale (<10mL)? Large scale or spill? B 2. Select Correct PPE (See Table & Diagram) A->B Choose equipment C 3. Inspect PPE (No cracks, holes, defects) B->C Check integrity D 4. Don PPE (Coat -> Goggles -> Gloves) C->D Begin work E 5. Conduct Work in Fume Hood D->E F 6. Immediate Glove Change if Splash Occurs E->F Contamination event G 7. Doff PPE at Exit (Gloves -> Goggles -> Coat) E->G Task complete H 8. Dispose of Contaminated PPE as Hazardous Waste G->H I 9. Wash Hands Thoroughly H->I PPE_Selection Start Start: Task Assessment Task Task Start->Task PPE1 Standard PPE: - Butyl Gloves (single pair) - Chemical Goggles - Lab Coat Task:s1->PPE1 PPE2 Enhanced PPE: - Butyl Gloves (double pair) - Goggles + Face Shield - Chem-Resistant Apron - Lab Coat Task:s2->PPE2 PPE3 Emergency PPE: - Heavy Butyl/PVA Gloves - Goggles + Face Shield - Full Chemical Suit - Organic Vapor Respirator/SCBA Task:s3->PPE3

Caption: Decision diagram for selecting appropriate PPE based on task scale and risk.

Disposal of Contaminated PPE

Any PPE that has come into contact with this compound is considered hazardous waste.

  • Gloves : Disposable gloves should be removed without touching the outer surface with bare skin and placed in a designated hazardous waste container. [7]* Lab Coats and Aprons : If significant contamination occurs, the item must be disposed of as hazardous waste. For minor splashes, professional decontamination may be an option if your institution's policy allows.

  • General Principle : All waste must be handled in accordance with local, state, and federal regulations. [8]Never dispose of contaminated items in the regular trash. [4] By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure the well-being of your entire research team.

References

  • Safety Data Sheet: 3-Pentanone - Carl ROTH. Carl ROTH. [Link]

  • ICSC 0874 - 3-PENTANONE. ILO and WHO. [Link]

  • 3-Pentanone - Safety Data Sheet - Agilent Technologies. Agilent Technologies. [Link]

  • Is Personal Protective Equipment Required When Working with Solvents? - MicroCare. MicroCare. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta. Storemasta. [Link]

  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Polyco. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista. [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. University of Texas at Austin. [Link]

  • Gloves Chemical Resistance Chart. Cole-Parmer. [Link]

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. University of Pennsylvania. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentanone-2,2,4,4-D4
Reactant of Route 2
3-Pentanone-2,2,4,4-D4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.